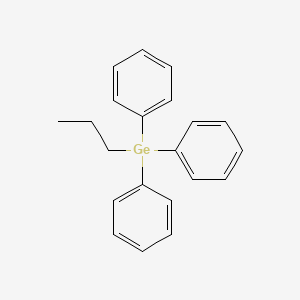

Triphenyl(propyl)germane

Description

Properties

CAS No. |

5424-30-6 |

|---|---|

Molecular Formula |

C21H22Ge |

Molecular Weight |

347.0 g/mol |

IUPAC Name |

triphenyl(propyl)germane |

InChI |

InChI=1S/C21H22Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |

InChI Key |

QNSQYNSRYJCYRU-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of Triphenyl Propyl Germane and Analogs

Advanced Spectroscopic Techniques for Organogermanium Compounds

Spectroscopic methods are indispensable for elucidating the structure of organogermanium compounds in both solution and solid states. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organogermanium compounds, providing detailed information about the hydrogen, carbon, and germanium atomic environments.

¹H and ¹³C NMR: The proton and carbon NMR spectra of Triphenyl(propyl)germane are characterized by signals corresponding to the triphenyl and propyl moieties. Based on data from analogous compounds like 3-aminopropyl-triphenyl germane (B1219785) hydrochloride, the protons on the propyl group attached to the germanium atom exhibit distinct chemical shifts. tugraz.at The methylene (B1212753) group directly bonded to germanium (Ge-CH₂) in such analogs typically resonates around 1.52-1.56 ppm in the ¹H NMR spectrum. tugraz.at The corresponding carbon atom (Ge-CH₂) shows a signal in the ¹³C NMR spectrum at approximately 10.9-11.4 ppm. tugraz.at The phenyl groups attached to the germanium atom produce complex multiplets in the aromatic region of the ¹H NMR spectrum and characteristic signals in the aromatic region of the ¹³C NMR spectrum. tugraz.at

⁷³Ge NMR: Germanium-73 NMR is a more specialized technique used to directly probe the germanium nucleus. However, the ⁷³Ge isotope presents challenges due to its low natural abundance, low magnetogyric ratio, and a significant nuclear quadrupole moment. researchgate.net This large quadrupole moment can lead to very broad resonance lines, particularly if the germanium atom is in a non-symmetrical environment. researchgate.net For tetraorganogermanes like this compound, the asymmetry introduced by having one propyl and three phenyl groups would be expected to result in a broad signal. nih.gov High-resolution solid-state MAS (Magic Angle Spinning) ⁷³Ge NMR has shown promise for obtaining structural information in favorable cases, particularly for compounds with higher symmetry around the germanium atom. nih.govrsc.org The chemical shifts in ⁷³Ge NMR are highly sensitive to the nature of the substituents attached to the germanium center. researchgate.net

Table 1: Representative NMR Data for Triphenylgermane (B1594327) Analogs This table presents interactive data. Click on headers to sort.

| Compound | Nucleus | Group | Chemical Shift (δ, ppm) | Source |

|---|---|---|---|---|

| 3-aminopropyl-triphenyl germane hydrochloride | ¹H | -CH₂-Ge | 1.52 | tugraz.at |

| -CH₂-CH₂-CH₂- | 1.87 | tugraz.at | ||

| -CH₂-N | 2.82 | tugraz.at | ||

| Phenyl-H | 7.31-7.44 | tugraz.at | ||

| ¹³C | -CH₂-Ge | 10.9 | tugraz.at | |

| -CH₂-CH₂-CH₂- | 23.4 | tugraz.at | ||

| -CH₂-N | 42.3 | tugraz.at | ||

| Phenyl-C | 128.4-136.2 | tugraz.at | ||

| 3-(2,2-dimethylpropyl-imino)propyl-triphenyl germane | ¹H | -CH₂-Ge | 1.56 | tugraz.at |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In this compound, the IR spectrum would be dominated by vibrations associated with the phenyl rings and the propyl chain.

Key expected absorption bands include:

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl groups typically appear above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl group is expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=C Stretching: Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ range.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the propyl group are found between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.org

Ge-C Stretching: The germanium-carbon bond gives rise to a characteristic absorption. The Ge-C (alkyl) stretch is typically weak and found in the region of 550-650 cm⁻¹. nih.gov

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key feature would be the characteristic isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which provides a definitive signature for a germanium-containing fragment.

Common fragmentation pathways for organogermanium compounds involve the cleavage of bonds to the central germanium atom. For this compound, expected fragments would include:

Loss of the propyl group: [M - C₃H₇]⁺

Loss of a phenyl group: [M - C₆H₅]⁺

Ions corresponding to Ph₃Ge⁺, Ph₂Ge⁺, and PhGe⁺. tugraz.at

Ultraviolet-Visible (UV-Vis) Spectroscopy and Luminescence Emission Spectroscopy

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecule can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would be expected to show a central germanium atom in a tetrahedral coordination environment, bonded to three phenyl groups and one propyl group. Analysis of closely related triphenylgermane structures provides insight into the expected molecular geometry. cdnsciencepub.comnih.gov

Data from X-ray crystallographic studies of analogous organogermanium compounds allow for the prediction of the structural parameters for this compound. The germanium atom typically adopts a distorted tetrahedral geometry.

Bond Lengths: The Ge-C bond lengths are dependent on the hybridization of the carbon atom. The Ge-C(phenyl) bond length is generally found to be in the range of 1.95 Å to 2.00 Å. rsc.org The Ge-C(propyl) bond, involving an sp³-hybridized carbon, would be expected to be of a similar length. For comparison, in (tert-butyldimethylsilyl)triphenylgermane, the C-Ge-C angles range from 104.47° to 114.67°, indicating a deviation from the ideal tetrahedral angle of 109.5°. nih.gov

Bond Angles: The C-Ge-C bond angles will deviate from the ideal 109.5° due to the steric bulk of the phenyl and propyl groups. The angles between the bulky phenyl groups are likely to be larger than those involving the propyl group.

Table 2: Representative X-ray Crystallographic Data for Triphenylgermane Analogs This table presents interactive data. Click on headers to sort.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| (tert-butyldimethylsilyl)triphenylgermane | Geometry at Ge | Tetrahedral | nih.gov |

| Ge-Si Bond Length | 2.4026 (4) Å | nih.gov | |

| C-Ge-C Angle Range | 104.47 (5)° - 114.67 (5)° | nih.gov | |

| (IPr)Cu(S₂CNPh(GePh₃)) | Ge-C(thioamidate) Bond Length | 1.970 (15) Å | rsc.org |

| (IPr)Cu(SCS(GePh₃)) | Ge-C(dithiocarboxylate) Bond Length | 1.983 (2) Å | rsc.org |

Geometrical Features and Distortion Analysis (e.g., trans-bending, twisting in multiply bonded systems)

In contrast to the typically planar and linear structures of organic alkenes (C=C) and alkynes (C≡C), their heavier Group 14 element analogs, particularly those containing germanium, exhibit significant structural distortions from planarity. nih.gov For organogermanium compounds with multiple bonds, such as digermenes (>Ge=Ge<) and germenes (>Ge=C<), two primary types of deformations are observed: trans-bending at the doubly bonded germanium centers and twisting around the Ge=E double bond (where E is Ge or C). nih.govresearchgate.netnih.gov These distortions are more pronounced in digermenes than in the corresponding disilenes (>Si=Si<). encyclopedia.pub

The deviation from planarity can be rationalized by second-order Jahn–Teller π–σ* orbital interactions. nih.govacs.org The extent of these geometrical distortions is heavily influenced by the nature of the substituents attached to the germanium atoms. encyclopedia.pub Electronegative substituents tend to cause a notable elongation and weakening of the Ge=Ge bond, accompanied by significant trans-bending. Conversely, electropositive substituents lead to a shortening and strengthening of the Ge=Ge bond and promote a more planar geometry at the doubly bonded germanium centers. encyclopedia.pub

The degree of trans-bending, denoted by the angle θ, and the twisting or torsional angle, τ, vary widely depending on the steric and electronic properties of the substituents. For instance, the greatest trans-bending in a di(aryl)digermene was observed at 45.0°, while a tetra(silyl)digermene showed almost no bending with an angle of only 0.3°. nih.govencyclopedia.pubmdpi.com Similarly, twisting angles can range from 0.0° in some tetra(alkyl) and di(aryl)di(silyl)digermenes to an extraordinary 52.8° in a tetra(silyl)digermene with very bulky substituents. nih.govencyclopedia.pubmdpi.com

In germenes, significant twisting of the Ge=C double bond is also observed. For example, a germene synthesized by Weidenbruch and coworkers exhibited a twist angle of 33°, while another reported by Berndt's group showed a twist of 36°. encyclopedia.pubmdpi.com Despite this twisting, the geometry at the sp²-hybridized germanium and carbon atoms can remain planar. encyclopedia.pubmdpi.com

The following table provides selected crystallographic data for representative multiply bonded organogermanium compounds, illustrating the extent of these distortions.

Table 1: Geometrical Distortion Parameters in Selected Organogermanium Analogs

| Compound Class | Substituent Type | Ge=E Bond Length (Å) | trans-Bending Angle (θ) | Twisting Angle (τ) | Reference |

|---|---|---|---|---|---|

| Digermene | Di(aryl)di(bromo) | 2.5087(7) | - | - | encyclopedia.pub |

| Digermene | Di(aryl)di(silyl) | 2.2576(5) | - | 0.0° | encyclopedia.pub |

| Digermene | Tetra(silyl) | 2.346(2) | Planar (ΣGe = 358.8/359.2°) | 52.8° | mdpi.com |

| Digermene | Di(aryl) | - | 45.0° | - | nih.govencyclopedia.pub |

| Digermene | Tetra(silyl) | - | 0.3° | - | nih.govencyclopedia.pub |

| Germene | Di(aryl) | 1.845(10) | Planar (ΣGe = 359.9°) | 33° | encyclopedia.pubmdpi.com |

| Germene | - | - | Planar (ΣGe = 359.9°) | 36° | encyclopedia.pubmdpi.com |

Structural Motifs in Aryl Organogermanium Derivatives

Aryl organogermanium compounds display distinct structural motifs, largely dictated by the nature of the groups attached to the germanium center. In many tetra-coordinated derivatives, such as those containing Ge-O or Ge-C bonds, the geometry around the germanium atom is typically a distorted tetrahedron. researchgate.netmdpi.com

Studies on various aryl organogermanium derivatives reveal key structural features. For instance, in the crystal structure of 3-aminopropyl-diphenylgermane hydrochloride, the bond angles around the germanium atom are close to the ideal tetrahedral angle of 109.5°, with deviations of approximately +/- 6°. tugraz.at Similarly, the Ge-C bond lengths in several 3-aminopropyl-phenyl germane hydrochlorides are found to be in a consistent range. tugraz.at

In the case of germoxanes, which feature Ge-O-Ge linkages, the geometry is also informative. The Ge-O-Ge bond angle is a particularly interesting parameter. For example, in the compound [(p-FC₆H₄)₃Ge]₂O, this angle is 133.63(12)°, while in [(p-F₃CC₆H₄)₃Ge]₂O, it is slightly smaller at 132.4(2)°. researchgate.netmdpi.com These values indicate a significantly bent structure at the oxygen atom.

The bond angles around the germanium atom in these aryl germoxanes show deviations from ideal tetrahedral geometry, which can be attributed to the electronic properties of the substituents. mdpi.com For example, a decrease in the O-Ge-C angle to values like 99.3° and 104.54° has been observed, suggesting electronic effects from the attached groups. mdpi.com The Ge-C bond lengths in these triaryl systems are typically around 1.94 Å. researchgate.netmdpi.com

The table below summarizes selected bond lengths and angles for representative aryl organogermanium derivatives, highlighting common structural motifs.

Table 2: Selected Bond Lengths and Angles in Aryl Organogermanium Derivatives

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |

|---|---|---|---|---|---|

| [(p-FC₆H₄)₃Ge]₂O | Ge-O | 1.771(2), 1.775(2) | Ge-O-Ge | 133.63(12) | researchgate.netmdpi.com |

| Ge-C | 1.941(3) - 1.946(3) | O-Ge-C | 104.59(11) - 110.03(11) | researchgate.netmdpi.com | |

| C-Ge-C | 110.46(13) - 111.43(12) | researchgate.netmdpi.com | |||

| [(p-F₃CC₆H₄)₃Ge]₂O | Ge-O | 1.7784(17) | Ge-O-Ge | 132.4(2) | researchgate.net |

| Ge-C | 1.789(11) - 2.045(11) | O-Ge-C | 99.3(4) - 114.6(4) | researchgate.net | |

| C-Ge-C | 106.7(6) - 115.4(5) | researchgate.net | |||

| (3-aminopropyl)diphenylgermane hydrochloride | Ge-H | 1.67(6) | - | - | tugraz.at |

| Chloro-(3-aminopropyl)diphenylgermane hydrochloride | Ge-Cl | 2.1910(4) | C-Ge-Cl | 105.79(4) - 106.12(5) | tugraz.at |

| Ge-C | 1.9224(15) - 1.9416(15) | C-Ge-C | 110.72(6) - 116.26(6) | tugraz.at | |

| (IPr)CuGePh₃ | Cu-Ge | 2.3038(3) | C-Cu-Ge | 171.24(5) | rsc.orgrsc.org |

| Cu-C | 1.9126(16) | rsc.orgrsc.org |

Computational and Theoretical Aspects of Organogermanium Chemistry

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and properties of molecules. chemistryworld.comnextmol.com Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to determine molecular energies, geometries, and other properties. uleth.cataylor.edukallipos.gr For Triphenyl(propyl)germane, these methods could be employed to calculate its three-dimensional structure, bond lengths, and bond angles. However, specific DFT or ab initio studies focused on this molecule have not been identified in the surveyed literature.

Electronic structure analysis examines how electrons are distributed within a molecule, defining the nature of its chemical bonds. aps.orgrsc.orgaps.org In this compound, the central germanium atom is bonded to three phenyl rings and one propyl group. A theoretical analysis would focus on the Ge-C (phenyl) and Ge-C (propyl) bonds. It would calculate the electron density distribution, atomic charges, and bond orders to characterize the polarity and strength of these covalent bonds. Such an analysis would provide insight into the influence of the electron-withdrawing phenyl groups versus the electron-donating propyl group on the germanium center. No specific electronic structure analysis for this compound has been published.

This area of computational chemistry investigates the unique bonding in organogermanium compounds that feature double or triple bonds between germanium and other elements, often invoking concepts like the second-order Jahn-Teller effect to explain their non-classical, bent geometries. nih.gov However, this compound is a tetravalent, saturated Ge(IV) compound, containing only single bonds to the germanium atom. Therefore, it does not belong to the class of multiply bonded organogermanium systems, and an analysis of such bonding or related electronic effects is not applicable to its structure.

Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. wikipedia.org An MO analysis of this compound would involve calculating the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. frontiersin.orgresearchgate.net Furthermore, methods like Natural Bond Orbital (NBO) analysis could be used to study hyperconjugative interactions and charge delocalization between the phenyl rings, the propyl group, and the germanium center, providing a quantitative measure of their stabilizing effects. researchgate.netnih.gov Specific MO or NBO analyses for this compound are not available in the literature.

Bonding Nature in Multiply Bonded Organogermanium Systems (e.g., Second-order Jahn-Teller effect)

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be used to map out the step-by-step mechanism of a chemical reaction, identifying transition states and calculating activation energies. nih.govrsc.orgrsc.orgmdpi.com For this compound, one could theoretically model its synthesis (e.g., the reaction of triphenylgermyl lithium with a propyl halide) or its potential decomposition pathways. This would involve calculating the potential energy surface for the reaction, allowing researchers to predict the most likely mechanism and the energy required for the reaction to occur. rsc.org No such reaction pathway studies have been published for this specific molecule.

Prediction of Spectroscopic Parameters and Structural Features

Quantum chemistry is frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. researchgate.neteurjchem.com For this compound, DFT calculations could predict:

NMR Spectra: Chemical shifts for ¹H, ¹³C, and even the less common ⁷³Ge nuclei. nih.gov

Vibrational Spectra (IR & Raman): Frequencies and intensities of vibrational modes corresponding to specific bond stretches and bends, such as Ge-C stretching or phenyl ring vibrations.

These predicted spectra would serve as a theoretical benchmark to aid in the analysis of experimental data. While computational prediction of spectra is a standard technique, eurjchem.comresearchgate.net a specific application of this to this compound has not been reported.

A hypothetical table of predicted vs. experimental data is shown below to illustrate how such information would be presented.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

| Parameter Type | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm, CH₂) | 1.35 | 1.38 |

| ¹³C NMR (δ, ppm, CH₂) | 20.1 | 20.5 |

| IR Freq (cm⁻¹, Ge-C) | 580 | 575 |

Note: The values in this table are for illustrative purposes only and are not based on actual published research.

Molecular Dynamics Simulations in Organogermanium Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the conformational dynamics and bulk properties of materials. dntb.gov.uascispace.com An MD simulation of this compound could be used to study the rotation of the phenyl groups and the flexibility of the propyl chain at different temperatures. In a condensed phase (liquid or solid), simulations could explore intermolecular interactions and predict properties like density and diffusion coefficients. While MD is a powerful tool for organometallic systems, dntb.gov.ua there are no specific published MD studies focusing on this compound.

Advanced Research Applications of Triphenyl Propyl Germane Derivatives and Organogermanium Compounds

Materials Science Innovations

The versatility of organogermanium compounds has led to significant innovations in materials science. Their incorporation into polymers and their use as ligands or precursors for electronic materials have enabled the development of materials with tailored properties. researchgate.netmdpi.com

Fabrication of Germanium-Containing Polymers

The synthesis of polymers incorporating germanium into their main chains has opened up new possibilities for creating materials with unique characteristics. researchgate.net These polygermanes, which are germanium-based analogues of polyolefins, and other related polymers are synthesized through various methods, including Würtz-type coupling of diorganodichlorogermane precursors and the polymerization of monomers like 3-trichlorogermylpropionic acid. google.comchemrxiv.orggoogle.com

Researchers have successfully synthesized bis-organogermanium compounds with an s-indacene (B1235719) structure, which act as functional monomers in polymerization reactions. researchgate.net These monomers, specifically digermyl-s-indacene dichlorides, have been used to create poly(germyl-s-indacenes) and poly(germyl-s-indacene carbodiimides). researchgate.net The thermal stability of these polymers is notable, with degradation beginning at 250°C for the carbodiimide (B86325) variants and 350°C for the poly(germyl-s-indacenes). researchgate.net

Another innovative approach involves the synthesis of a membrane-forming germanium-containing polycarbosiloxane. scientific.net This was achieved through the polycondensation polymerization of 2,2,4,4,6,6-hexamethyl-1-oxa-2,6-disyl-4-germanocyclohexane. scientific.net Comparative studies revealed that polymers with germanium atoms in the main chain exhibit superior butane (B89635) selectivity and permeability compared to their silicon-containing counterparts. scientific.net

The table below summarizes different synthetic methods for germanium-containing polymers.

| Polymer Type | Synthetic Method | Precursors/Monomers | Key Findings |

| Polygermanes | Würtz-type coupling | Diorganodichlorogermanes | Creates polymers with backbones of catenated Ge atoms. chemrxiv.org |

| Carboxyethylgermanium Polymers | Polymerization | 3-Trichlorogermylpropionic acid | Yields polymers with high thermal stability (no melting below 320°C). google.com |

| Poly(germyl-s-indacenes) | Polymerization | Digermyl-s-indacene dichlorides | Resulting polymers show high thermal degradation temperatures. researchgate.net |

| Polycarbosiloxane | Polycondensation Polymerization | 2,2,4,4,6,6-hexamethyl-1-oxa-2,6-disyl-4-germanocyclohexane | Produces membranes with high permeability and selectivity for butane/methane. scientific.net |

| Polydihydrogermane | Topotactic deintercalation | CaGe Zintl phase | Creates a stable germanium-based polyethylene (B3416737) analogue, (GeH2)n. chemrxiv.org |

Development of Novel Ligands for Transition Metal Complexes

Organogermanium compounds, particularly aryl germanes, are being explored as innovative ligands for transition metal complexes. mdpi.com The introduction of germanium into ligand structures can significantly modify the properties of the resulting complexes due to germanium's larger atomic size and different bond angles compared to silicon. mdpi.com

Recent research has focused on the synthesis of NHC-supported copper(I) triphenylgermyls. rsc.orgrsc.org These complexes are formed by the deprotonation of triphenylgermane (B1594327) with NHC-supported copper alkoxides. rsc.orgrsc.org The resulting (NHC)CuGePh₃ complexes have been shown to be effective sources of the triphenylgermyl anion, [Ph₃Ge]⁻, which can participate in various chemical transformations. rsc.orgresearchgate.net For instance, the Cu-Ge bond in these complexes can undergo π-bond insertions with various substrates, and they have been validated as catalytic intermediates in cross-coupling reactions. rsc.org

The development of bifunctional molecules like 3-aminopropyl-diphenyl germane (B1219785), which contains both a reactive Ge-H bond and an -NH₂ group, presents new opportunities for creating building blocks for organogermanium chemistry and for anchoring functions in polymer or material chemistry. tugraz.at

Applications in Microelectronics and Organic Solar Cells

Organogermanium compounds are critical in the microelectronics industry. alfa-chemistry.comfishersci.com Volatile compounds like isobutylgermane and tetraethylgermanium serve as precursors in Metalorganic Vapor Phase Epitaxy (MOVPE) for the chemical vapor deposition (CVD) of germanium and germanium dioxide films. wikipedia.orgalfa-chemistry.comgelest.com Germanium is a key semiconductor material, and its high charge carrier mobility makes it an attractive candidate for high-performance electronics. gelest.com Germanium-containing polymers have also demonstrated excellent O₂ RIE (Reactive Ion Etching) durability, making them suitable as a top imaging layer in bilayer resist processes for creating submicron patterns. spiedigitallibrary.org

In the field of organic solar cells (OSCs), which rely on thin layers of organic materials to absorb light and generate electricity, the development of novel materials is crucial for improving efficiency and stability. nih.govtu-dresden.de While direct applications of Triphenyl(propyl)germane are not widely documented, the broader class of organometallic compounds plays a role. For instance, organogermanium polymers with a germylene (GeII) structure have shown interesting semiconducting properties. paperpublications.org These polymers, such as polygermanes and polygermathiophenes, act as semiconductors, especially when doped. paperpublications.org The goal in OSCs is to optimize the morphology of donor and acceptor domains to enhance exciton (B1674681) dissociation, charge transport, and reduce recombination losses. nih.gov The introduction of novel π-conjugated systems, including those based on germanium, is an active area of research to achieve these goals. chinesechemsoc.org For example, ternary organic solar cells incorporating specific organometallic compounds have shown enhanced power conversion efficiency and stability compared to binary devices. mdpi.com

Synthesis of Materials with Unique Optical, Electrical, and Mechanical Properties

The incorporation of germanium into molecular and polymeric structures allows for the synthesis of materials with tunable and unique properties. mdpi.comscientific.net The physical attributes of these systems, such as their optical and electronic characteristics, are dependent on the number of germanium atoms in the molecule and the nature of the organic groups attached to the Ge-Ge backbone. researchgate.net

Research into molecules with an s-indacene core, for example, is driven by their potential applications in creating polymers with unique optical and electronic properties. researchgate.net Similarly, the synthesis of germanium-containing polycarbosiloxane has led to gas separation membranes with higher permeability and selectivity than their silicon-based analogues. scientific.net

Recent efforts have also focused on constructing architecturally diverse germanium-containing π-conjugated molecules, such as benzogermoles and their ladder-type derivatives. chinesechemsoc.org The photophysical properties of these molecules can be finely controlled by introducing different substituents, leading to intense luminescence across the visible spectrum, from deep-blue to red. chinesechemsoc.org These Ge-bridged ladder-type derivatives have demonstrated high photoluminescence and efficient deep-blue electroluminescence, highlighting their potential in optoelectronic devices. chinesechemsoc.org

Catalysis and Industrial Processes

Organogermanes are emerging as robust and versatile reagents in catalysis, offering reactivity patterns that are orthogonal to more established organosilicon and organoboron compounds. wikipedia.orgacs.org This unique reactivity allows for more selective and modular synthetic strategies. researchgate.netd-nb.info

Organogermanes as Homogeneous Catalysts and Co-catalysts

While historically considered to have low reactivity in homogeneous catalysis, recent studies have revealed that organogermanes can be highly reactive under specific conditions. acs.orgresearchgate.net A significant finding is the orthogonal reactivity of aryl germanes. nih.gov Under homogeneous Pd⁰/PdII catalysis conditions, the germane functionality is typically unreactive, which allows for the selective functionalization of other parts of a molecule. acs.orgnih.govresearchgate.net However, under palladium nanoparticle catalysis, aryl germanes exhibit superior reactivity, even outperforming established coupling partners like boronic acid derivatives. acs.orgnih.govresearchgate.net This dual reactivity enables their use as a selectively "masked" or "active" functional group depending on the chosen catalyst system.

This unique reactivity has been harnessed in several ways:

Cross-Coupling Reactions: Aryl germanes can be coupled efficiently with aryl halides under Pd nanoparticle conditions, providing an air-tolerant, base-free method to form challenging biaryl motifs. nih.gov They have also been used in gold-catalyzed reactions where they proved more reactive than analogous silanes or boronic esters. acs.org

C-O Bond Formation: A fully orthogonal C-O bond formation strategy has been developed, involving the selective coupling of aryl germanes with various alcohols and carboxylic acids, catalyzed by palladium(II) acetate. d-nb.info This reaction proceeds at room temperature and tolerates a wide range of other functional groups. d-nb.info

Hydrogermylation: The catalytic hydrogermylation of alkenes and alkynes is a direct route to synthesizing organogermanium compounds. researchgate.net NHC-copper(I) alkoxides have been shown to catalyze the hydrogermylation of Michael acceptors with triphenylgermane. rsc.orgrsc.org

The table below details the catalytic applications of organogermanes.

| Catalytic Process | Catalyst System | Organogermane Reactant | Key Feature |

| C-C Cross-Coupling | Pd Nanoparticles | Aryl germanes | Orthogonal reactivity; germane is more reactive than boronic esters. acs.orgnih.gov |

| C-C Cross-Coupling | Gold (Au) Catalysis | Aryl germanes | Germane is more reactive than silanes and boronic esters. acs.org |

| C-O Bond Formation | Pd(OAc)₂ | Aryl germanes | Selective coupling with alcohols/carboxylic acids, tolerating other functional groups. d-nb.info |

| Hydrogermylation | NHC-Copper(I) Alkoxide | Triphenylgermane | Catalytic addition to activated alkenes. rsc.orgrsc.org |

| Tin/Germanium Cross-Coupling | NHC-Copper(I) Alkoxide | Triphenylgermane | Catalytic intermediate validated for Ge-Sn bond formation. rsc.org |

Catalytic Roles in Organic Synthesis (e.g., hydroformylation, Biginelli-type reactions)

Organogermanium compounds are emerging as subjects of interest in the field of catalysis, although their application is less widespread than their silicon and tin counterparts. wikipedia.org Research into their catalytic roles in significant organic transformations like hydroformylation and Biginelli-type reactions is gradually uncovering their potential.

Hydroformylation Hydroformylation, or the "oxo reaction," is a critical industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. ntu.ac.uk The catalysis of this reaction is dominated by transition metal complexes, typically involving cobalt or rhodium. ntu.ac.ukwikipedia.org While organogermanium compounds are not primary catalysts for this reaction, they are components of more complex systems or are studied for their fundamental chemical properties that are relevant to catalysis. wikipedia.org The development of novel organometallic catalysts, including those based on germanium, is an active area of research aimed at improving reaction efficiency and selectivity under milder conditions. nih.govrsc.org For instance, pincer-type cobalt complexes have been used to efficiently synthesize unsaturated organogermanium compounds, which are valuable building blocks in synthetic chemistry. nih.gov

Biginelli-type Reactions The Biginelli reaction is a multi-component reaction used to synthesize dihydropyrimidinones, which are molecules of significant interest in the pharmaceutical industry. wikipedia.org This reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org While direct catalysis by a simple organogermanium compound like this compound is not prominently documented, the broader class of organometallic compounds and related structures are explored for their catalytic potential in such syntheses. For example, Brønsted-acidic ionic liquids have been developed as efficient catalysts for related multi-component reactions that produce heterocyclic compounds like those derived from the Biginelli reaction. researchgate.net

Polymerization Catalysis

The role of germanium-based compounds in polymerization is well-established, particularly in industrial settings. Germanium dioxide (GeO₂) is a known polymerization catalyst used in the production of polyethylene terephthalate (B1205515) (PET) bottles. nih.gov Organogermanium compounds, which contain direct carbon-germanium bonds, have found applications as functional monomers and in the formation of specialized organometallic polymers. wiley.comresearchgate.net

Research has explored the synthesis of organogermanium polymers where the germanium moiety is integral to the polymer backbone. researchgate.net For example, digermyl-s-indacene dichlorides have been used as monomers to prepare poly(germyl-s-indacenes). researchgate.net While in many cases the organogermanium unit is a structural component rather than a catalyst, these polymers exhibit unique optical and electronic properties. researchgate.net The development of catalysts for polymerization reactions is a major area of organometallic chemistry, and organogermanium compounds are studied within this broader context. wikipedia.org

Advanced Medicinal Chemistry Research

Certain organogermanium compounds have been the focus of intensive medicinal chemistry research due to their diverse biological activities. springermedizin.deresearchgate.net A prominent example is poly-trans-[(2-carboxyethyl)germasesquioxane], known as Ge-132 or propagermanium (B1678255), and its hydrolysate, 3-(trihydroxygermyl)propanoic acid (THGP). mdpi.commdpi.com These compounds have demonstrated potential immunomodulatory, anti-inflammatory, and antioxidant effects. scirp.orgnih.govresearchgate.net

In Vitro and In Vivo Mechanistic Studies of Biological Activities

Mechanistic studies have begun to elucidate how organogermanium compounds exert their physiological effects at the cellular and molecular levels.

Immunomodulatory Mechanisms (e.g., T-cell and macrophage activation, interferon-gamma induction)

Organogermanium compounds have been shown to modulate the immune system by activating key immune cells. patsnap.com

T-Cell and Macrophage Activation : Ge-132 has been reported to activate macrophages and T-lymphocytes. springermedizin.descirp.orgsrce.hr Studies in mice indicated that oral administration of Ge-132 could enhance the cytotoxic activity of macrophages against tumor cells. mdpi.com This activation is thought to be mediated, at least in part, by the induction of interferon-gamma (IFN-γ). mdpi.com More recent research has shown that THGP can directly promote the differentiation of macrophages into the pro-inflammatory M1 phenotype, which plays a crucial role in tumor immunology. mdpi.com This M1 polarization was linked to the activation of the NF-κB pathway. mdpi.com

Interferon-Gamma (IFN-γ) Induction : A significant mechanism behind the immunomodulatory effects of organogermanium compounds is their ability to induce IFN-γ production. patsnap.comnih.govasaigermanium.com IFN-γ is a critical cytokine that activates macrophages and Natural Killer (NK) cells. asaigermanium.comgavinpublishers.com Studies have shown that Ge-132 administration leads to increased serum levels of IFN-γ. springermedizin.degavinpublishers.com This induction was observed in human peripheral mononuclear cells, where Ge-132 stimulated NK-enriched cell fractions to produce IFN-γ. nih.gov The resulting activation of macrophages and NK cells contributes to the compound's observed biological activities. nih.govasaigermanium.com

| Mechanism | Organogermanium Compound | Key Finding | Affected Cells |

|---|---|---|---|

| Macrophage Activation | Ge-132 / THGP | Promotes differentiation into M1 phenotype via NF-κB activation. mdpi.com | Macrophages |

| T-Cell Activation | Ge-132 | Contributes to higher T-lymphocyte transformation rates in specific models. scirp.org | T-Lymphocytes |

| Interferon-Gamma (IFN-γ) Induction | Ge-132 | Stimulates NK cells to produce IFN-γ, leading to macrophage activation. patsnap.comnih.govasaigermanium.com | Natural Killer (NK) Cells, T-Cells |

Anti-inflammatory Pathways (e.g., ATP-P2X7 receptor interaction, NLRP3 inflammasome modulation)

The anti-inflammatory properties of organogermanium compounds are linked to their ability to interfere with key signaling pathways in the inflammatory response.

ATP-P2X7 Receptor Interaction and NLRP3 Inflammasome Modulation : The NLRP3 inflammasome is a protein complex that, when activated, triggers the release of potent inflammatory cytokines like IL-1β. mdpi.com Extracellular adenosine (B11128) triphosphate (ATP) acts as a danger signal that can activate the NLRP3 inflammasome by binding to the P2X7 receptor. mdpi.comresearchgate.net Research has revealed that THGP, the hydrolysate of Ge-132, can suppress this activation. mdpi.comresearchgate.net THGP achieves this by forming a complex with ATP, which prevents ATP from binding to the P2X7 receptor. mdpi.comnih.gov This action inhibits the assembly of the inflammasome and subsequent secretion of IL-1β. nih.govresearchgate.net

ATP-Independent Pathways : In addition to the ATP-dependent mechanism, THGP also exerts anti-inflammatory effects through ATP-independent pathways. nih.govnih.govresearchgate.net Studies have shown that THGP can form a complex with adenosine, a breakdown product of ATP. nih.govnih.gov This complex inhibits the degradation of adenosine, leading to the activation of the adenosine-NR4A2 signaling pathway, which has anti-inflammatory effects by negatively regulating NF-κB. nih.govnih.govmdpi.com This dual action, targeting both ATP-dependent and independent pathways, highlights its potential as a broad-spectrum anti-inflammatory agent. nih.govnih.gov

| Pathway | Organogermanium Compound | Mechanism of Action | Outcome |

|---|---|---|---|

| ATP-Dependent NLRP3 Inflammasome Activation | THGP (from Ge-132) | Forms a complex with extracellular ATP, preventing its binding to the P2X7 receptor. mdpi.comnih.govresearchgate.net | Suppression of NLRP3 inflammasome activation and IL-1β secretion. mdpi.comacs.org |

| ATP-Independent Anti-inflammatory Signaling | THGP (from Ge-132) | Forms a complex with adenosine, activating the anti-inflammatory adenosine-NR4A2 pathway. nih.govnih.gov | Reduced expression of proinflammatory cytokines (TNF-α, IL-6). nih.govresearchgate.netmdpi.com |

Antioxidant Stress Mitigation

Organogermanium compounds have demonstrated the ability to mitigate oxidative stress, a condition implicated in numerous diseases. springermedizin.deresearchgate.net

Reduction of Lipid Peroxidation : Studies have shown that organogermanium compounds can reduce lipid peroxidation, a key process in cellular damage caused by oxidative stress. mdpi.com

Enhancement of Antioxidant Enzymes : Ge-132 has been found to significantly increase the activity of crucial antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). scirp.org In vitro experiments using monkey liver preparations showed that Ge-132 could suppress the activity of stress enzymes responsible for generating reactive oxygen species. scirp.org

Antiviral and Antimicrobial Research Directions

Research into the biological activities of organogermanium compounds has revealed a promising potential for the development of new antiviral and antimicrobial agents. While specific studies on this compound are not extensively documented in publicly available research, the broader class of organogermanium compounds, including other triphenylgermane derivatives, has been the subject of investigation for these properties.

The initial germanium compounds to demonstrate immunomodulatory and antiviral effects were of the sesquioxane type. researchgate.net Since then, scientific interest has expanded to include a variety of organogermanium structures. These compounds have shown a capacity to affect the replication of different DNA and RNA viruses and to stimulate the body's innate immune responses. researchgate.net For example, Asaigermanium, a type of water-soluble organogermanium, is noted for its potential in applications including antibacterial and antiviral treatments. nih.gov

Investigations into triphenylgermane derivatives have occurred, such as the use of triphenylgermane as a catalyst in the synthesis of dihydropyrimidin-2(1H)-thione derivatives, which are known for their biological activities. dntb.gov.uadntb.gov.ua Additionally, Triphenylgermanium chloride (TPGe) has been studied, although primarily in the context of anticancer research where it was found to slow the migration of human breast cancer cells. nih.gov

The broader family of organogermanium compounds has shown more defined antimicrobial and antiviral activities. Germanium compounds are recognized for their low mammalian toxicity and activity against certain bacteria, making them potentially useful as chemotherapeutic agents. paperpublications.org Some studies have highlighted their ability to inhibit the growth of various bacteria and fungi. paperpublications.org

Table 1: Antimicrobial Activity of Selected Organogermanium Compounds

| Compound/Class | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Organogermanium Compounds (General) | Certain Bacteria | Chemotherapeutic activity | paperpublications.org |

| Asaigermanium | Bacteria | Potential antibacterial properties | nih.gov |

| Sesquisiloxane germanate | Viruses | Antiviral effect, role in inflammatory response to viral infections | nih.gov |

The antiviral mechanisms of organogermanium compounds are an active area of research. Sesquisiloxane germanate was the first germanium compound identified with an antiviral effect and plays a role in the inflammatory responses associated with viral infections. nih.gov Poly-trans [(2-carboxyethyl) germasesquioxane] (Ge-132), a well-studied organic germanium, hydrolyzes into 3-(trihydroxygermyl) propanoic acid (THGP) in aqueous solutions. nih.gov THGP is credited with a range of biological activities, including antiviral and immune-stimulatory effects. nih.gov

Organogermanium Compounds in the Development of Biologically Active Pharmaceuticals

The unique properties of organogermanium compounds (OGCs) have positioned them as candidates for the development of biologically active pharmaceuticals with diverse pharmacological actions. paperpublications.orgresearchgate.net Their low toxicity profile compared to inorganic germanium compounds makes them particularly attractive for medical applications. nih.gov Research has spanned a variety of OGCs, including germanium sesquioxide, spirogermanium (B1201630), and germatranes, for properties such as antitumor and immune-stimulating effects. pharmacy180.com

The development of pharmaceuticals containing Ge-132 began in the 1970s, with initial studies focusing on its immunomodulatory effects. nih.gov Subsequent research has confirmed its safety through numerous toxicity tests and has identified anti-inflammatory, antioxidative, and anti-rheumatic effects. nih.gov This has led to the creation of products like the Panaxel drug series and the Germavit mineral vitamin complex. paperpublications.orgresearchgate.net Beyond pharmaceuticals, the biological activity of OGCs has been harnessed to create novel materials for medical technology, such as specialized dental flosses and surgical sutures. paperpublications.orgresearchgate.net

Spirogermanium was one of the first OGCs to be evaluated as an anticancer agent in clinical trials, showing activity against various human cancer cell lines, although neurotoxicity was a noted side effect. pharmacy180.com More recent research has focused on synthesizing new organogermanium sesquioxides with enhanced antitumor activity and low toxicity. nih.gov For instance, γ-thiocarbamido propyl germanium sesquioxide has demonstrated significant antitumor activity against several cell lines in vitro. nih.gov

Complexes of germanium with other biologically active molecules, such as polyphenols, have also been synthesized and evaluated. nih.gov These Ge(IV)-polyphenol complexes have shown strong antioxidative activities and the ability to inhibit the proliferation of cancer cells, suggesting they could be promising pharmacologically active substances for cancer treatment. nih.gov

Table 2: Selected Organogermanium Compounds in Pharmaceutical Research

| Compound Name | Compound Type | Primary Area of Pharmaceutical Research | Reference(s) |

|---|---|---|---|

| Spirogermanium | Aza-germaspiro decane | Anticancer | pharmacy180.com |

| Ge-132 (Carboxyethylgermanium sesquioxide) | Organogermanium sesquioxide | Antitumor, Immunomodulation, Anti-inflammatory | nih.govpharmacy180.comnih.gov |

| Germatranes | Pentacoordinated germanium | Antitumor | nih.gov |

| γ-thiocarbamido propyl germanium sesquioxide | Organogermanium sesquioxide | Antitumor | nih.gov |

| Ge(IV)-polyphenol complexes | Germanium-polyphenol complex | Anticancer, Antioxidant | nih.gov |

The continuous synthesis and evaluation of novel organogermanium compounds indicate a sustained effort to develop effective and low-toxicity drugs for a range of diseases. nih.gov

Future Directions and Emerging Trends in Triphenyl Propyl Germane Research

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of organogermanium compounds, including Triphenyl(propyl)germane, has traditionally relied on methods that can be resource-intensive or employ hazardous reagents. tugraz.at A primary future direction is the development of novel, more sustainable synthetic pathways.

Key Trends:

Catalytic Hydrogermylation: The addition of a Ge-H bond across a double or triple bond, known as hydrogermylation, is a highly atom-economical method for forming C-Ge bonds. Future research will likely focus on developing new catalysts, particularly those based on earth-abundant and less toxic 3d metals like iron and cobalt, to achieve high selectivity and efficiency under mild conditions. researchgate.netnih.gov Recent progress in the hydrogermylation of alkenes using organic photocatalysts represents a promising sustainable approach. nih.gov For instance, a novel synthetic route for 3-aminopropyl-triphenyl germane (B1219785) has been developed that avoids the use of toxic allylamine (B125299) by employing a metalation pathway. tugraz.at

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) instead of bulk solvents, is a rapidly growing area of green chemistry. acs.org Developing mechanochemical routes to this compound from germanium metal or germanium oxide could significantly reduce solvent waste and energy consumption. acs.org

Electrochemical Methods: Electrochemical activation of Si-H bonds has shown promise for the sustainable synthesis of organosilicon compounds, and similar strategies could be applied to Ge-H bonds. researchgate.net This approach avoids the need for chemical oxidants and often proceeds under mild conditions. researchgate.net

| Synthetic Strategy | Advantages | Relevant Research Areas |

| Catalytic Hydrogermylation | Atom-economical, potential for high selectivity. | 3d metal catalysis (Fe, Co), photocatalysis. researchgate.netnih.govnih.gov |

| Mechanochemistry | Reduced solvent use, energy efficiency. | Solid-state synthesis from Ge(0) or GeO₂. acs.org |

| Electrochemical Synthesis | Avoids chemical oxidants, mild conditions. | Electrochemical Ge-H bond activation. researchgate.net |

Advanced Spectroscopic Characterization and Real-time Mechanistic Studies

A deeper understanding of the structure, bonding, and reactivity of this compound requires the application of advanced characterization techniques. While standard methods like NMR and mass spectrometry are crucial, future research will incorporate more sophisticated and real-time monitoring tools.

Key Trends:

In Situ and Operando Spectroscopy: Techniques like flow NMR and in situ FTIR spectroscopy allow researchers to monitor reactions as they happen. mt.comoxinst.commagritek.com Applying these methods to the synthesis or catalytic reactions of this compound can help identify transient intermediates and elucidate complex reaction mechanisms, which is crucial for optimizing reaction conditions and catalyst design. magritek.com

Advanced NMR Techniques: While ⁷³Ge NMR is inherently challenging due to the nucleus's properties, advancements in NMR hardware and methods may improve its utility for structural elucidation of complex organogermanium compounds. mdpi.comresearchgate.net

Time-Resolved Spectroscopy: For studying photochemical reactions, techniques like femto- and nanosecond transient absorption and time-resolved EPR can track the formation and fate of short-lived radical species, providing critical mechanistic insights. researchgate.net

Development of Highly Selective Catalytic Systems

Organogermanium compounds are gaining attention for their unique reactivity in catalysis, sometimes offering advantages over their silicon or tin counterparts. nih.govresearchgate.net Future work will focus on designing highly selective catalytic systems where the triphenylgermyl moiety plays a key role.

Key Trends:

Ligand Development: The triphenylgermyl group, [GePh₃]⁻, can act as a ligand in transition metal complexes. rsc.org Research into (NHC)CuGePh₃ (where NHC is an N-heterocyclic carbene) complexes has shown their potential as catalytic intermediates in cross-coupling and hydrogermylation reactions. rsc.orgresearchgate.netrsc.org Future efforts will likely explore a wider range of metal centers and ligand architectures to tune catalytic activity and selectivity.

Tandem and Cascade Catalysis: The unique reactivity of the C-Ge bond allows for its participation in tandem reactions. Designing catalytic systems that combine a germane-involved step with other transformations in a single pot can provide efficient routes to complex molecules.

Sustainable Catalysis: A significant push is toward catalysts based on inexpensive and non-toxic metals like iron for processes such as the dehydrogenative coupling of germanes. rsc.org Germanosilicate zeolites are also being developed as stable and selective Lewis acid catalysts for various organic transformations. acs.orgacs.org

Integration of Computational Chemistry in Predictive Design and Discovery

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. mdpi.comnih.govtdx.cat

Key Trends:

DFT Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, bonding, and reaction pathways of organogermanium compounds. researchgate.netresearchgate.netnajah.edu Future studies on this compound will use DFT to predict spectroscopic properties, rationalize reaction mechanisms (e.g., hydrogermylation pathways), and understand the electronic effects of the triphenylgermyl group. researchgate.netnajah.edu

Catalyst Design: Computational modeling is crucial for the rational design of new catalysts. nih.gov By simulating the interaction of substrates with germanium-containing catalysts, researchers can predict which catalyst structures will lead to the highest activity and selectivity, accelerating the development process. mdpi.com

Materials Prediction: For materials science applications, computational methods can predict the electronic and optical properties of new Ge-containing materials, such as polymers and emitters for OLEDs, before they are synthesized. rsc.org

Expanded Exploration of Materials Science Applications

Organogermanium compounds possess unique electronic and optical properties that make them attractive for advanced materials. usherbrooke.coopwiley.com While applications for silicon-based materials are well-established, the potential of their germanium analogues, like this compound derivatives, is an area of growing interest.

Key Trends:

Semiconductors and Electronics: Germanium is a well-known semiconductor, and its organic derivatives are being explored for use in electronic devices. najah.edu The triphenylgermyl group can be incorporated into polymers or molecular materials to tune charge transport properties.

Optical Materials and OLEDs: Organogermanium compounds are being investigated as components of organic light-emitting diodes (OLEDs). rsc.org The unique characteristics of the germanium atom, such as its large atomic radius and electropositive nature, can be harnessed to design novel emitters with properties like thermally activated delayed fluorescence (TADF). rsc.org

Polymer Chemistry: The propyl group on this compound can be functionalized (e.g., with an amino group) to act as an anchor for incorporation into polymer structures like polyurethanes, or for grafting onto surfaces to create new functional materials. tugraz.at

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A variety of organogermanium compounds have been reported to exhibit biological activities, including antitumor and immunomodulating effects. nih.govmdpi.com However, the precise molecular mechanisms behind these activities are often not fully understood.

Key Trends:

Structure-Activity Relationship (SAR) Studies: A critical area of future research is the systematic synthesis of derivatives of this compound and the evaluation of their biological effects. This will help establish clear structure-activity relationships, identifying which molecular features are key for a desired therapeutic effect. acs.org

Target Identification and Mechanistic Probes: Advanced biochemical and cell biology techniques will be employed to identify the specific proteins, enzymes, or cellular pathways that interact with bioactive organogermanium compounds. nih.govnih.govfrontiersin.orgmdpi.com For example, studies on some organogermanium compounds show they can promote aldose-to-ketose isomerization by forming complexes more readily with ketoses. nih.gov

Computational Biology: Molecular docking and simulation studies can predict how compounds like this compound might bind to biological targets, providing hypotheses that can be tested experimentally. nih.gov This computational-experimental synergy is essential for accelerating the discovery of new therapeutic agents.

Q & A

Basic: What are the common synthetic routes for Triphenyl(propyl)germane, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or transmetallation reactions. A standard approach involves reacting germanium tetrachloride with a propyl Grignard reagent (e.g., CH₃CH₂CH₂MgBr) followed by phenyl group introduction using triphenylmetal reagents (e.g., PhLi). Key optimization parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during Grignard addition .

- Solvent selection : Ethereal solvents (THF, diethyl ether) enhance reagent solubility and reaction homogeneity .

- Stoichiometric ratios : Excess phenyl groups (3:1 Ph:Ge ratio) ensure complete substitution .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identifies propyl chain integration (δ 0.5–1.5 ppm for CH₃/CH₂) and aromatic proton environments (δ 7.0–7.5 ppm). Discrepancies in splitting patterns may indicate steric hindrance or dynamic conformational changes .

- X-ray crystallography : Resolves Ge–C bond lengths (expected ~1.93 Å) and tetrahedral geometry .

- Raman spectroscopy : Detects Ge–Ph stretching modes (~500–600 cm⁻¹) .

- Elemental analysis : Confirms empirical formula (C₂₁H₂₂Ge) with <0.3% deviation .

Advanced: How can researchers resolve contradictions in NMR data caused by dynamic molecular processes?

Methodological Answer:

Dynamic processes (e.g., hindered rotation of phenyl groups) may lead to variable temperature (VT) NMR splitting. Strategies include:

- VT-NMR experiments : Conduct spectra at –40°C to slow rotation, simplifying splitting patterns .

- DFT calculations : Predict energy barriers for rotation and correlate with experimental line-shape analysis .

- Comparative studies : Use analogous compounds (e.g., Triphenyl(butyl)germane) to isolate steric vs. electronic effects .

Contradictions between theoretical and experimental data should prompt re-evaluation of solvent polarity or crystallographic packing effects .

Advanced: What are the challenges in assessing this compound’s thermal stability, and how can decomposition pathways be modeled?

Methodological Answer:

Thermal decomposition studies require:

- TGA/DSC : Monitor mass loss (30–300°C) and exothermic peaks to identify degradation steps .

- GC-MS : Analyze volatile byproducts (e.g., benzene, propene) to infer cleavage mechanisms (Ge–C vs. C–C bond rupture) .

- Computational modeling : Use DFT to simulate bond dissociation energies (BDEs) and compare with experimental activation energies .

For example, if Ge–Ph bonds (BDE ~65 kcal/mol) are weaker than Ge–propyl bonds, phenyl group loss dominates .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles mitigate splash risks .

- Spill management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

- First aid : For eye contact, irrigate with water for 15 minutes; seek medical evaluation for persistent symptoms .

Advanced: How can researchers design experiments to evaluate this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substrate screening : Test aryl halides (e.g., bromobenzene) with varying electronic profiles (electron-rich vs. poor) .

- Catalyst optimization : Compare Pd(0)/Pd(II) systems (e.g., Pd(PPh₃)₄ vs. PdCl₂) to assess Ge’s transmetallation efficiency .

- Kinetic studies : Use in situ IR or UV-Vis to monitor Ge–C bond cleavage rates under catalytic conditions .

Control experiments with triphenylgermane (no propyl group) isolate steric contributions .

Basic: What ethical and regulatory considerations apply to studies involving this compound?

Methodological Answer:

- IRB approval : Required for human cell line studies (e.g., cytotoxicity assays) .

- Chemical Safety Reports : Comply with REACH guidelines for environmental risk assessments .

- Data transparency : Archive raw spectral data and synthetic protocols in FAIR-aligned repositories (e.g., Zenodo) .

Advanced: How can machine learning improve the prediction of this compound’s physicochemical properties?

Methodological Answer:

- Dataset curation : Compile experimental data (logP, solubility) from PubChem and ECHA databases .

- Feature selection : Use molecular descriptors (topological polar surface area, Ge charge density) to train QSAR models .

- Validation : Compare ML-predicted vs. experimental melting points; refine algorithms if deviations exceed 5% .

Basic: What are the best practices for documenting and reproducing synthetic procedures?

Methodological Answer:

- Detailed logs : Record reaction times, temperatures, and reagent batches .

- Metadata standards : Adopt ISA-Tab format for experimental workflows .

- Independent replication : Share samples with collaborating labs to verify yields and purity .

Advanced: How can researchers address discrepancies in catalytic activity reported across studies?

Methodological Answer:

- Controlled variables : Standardize solvent purity (HPLC-grade), Ge precursor hydration levels, and catalyst aging .

- Error analysis : Apply ANOVA to identify significant inter-lab variability sources (e.g., stirring rate, inert atmosphere quality) .

- Collaborative trials : Organize round-robin studies to harmonize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.